Z/E-Guggulsterone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

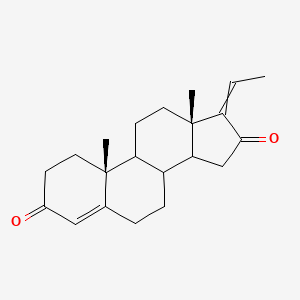

Z/E-Guggulsterone, also known as this compound, is a useful research compound. Its molecular formula is C21H28O2 and its molecular weight is 312.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Anticancer Properties

Mechanism of Action

Z-Guggulsterone exhibits potent anticancer effects, particularly against prostate cancer. Studies have demonstrated its ability to induce apoptosis in human prostate cancer cells (DU145) by inhibiting angiogenesis through the suppression of the vascular endothelial growth factor (VEGF) signaling pathway. This inhibition leads to reduced tumor burden and microvessel area in vivo, as evidenced by decreased expression of angiogenic markers such as factor VIII and CD31 .

Case Studies

- Prostate Cancer: In vitro studies showed that Z-guggulsterone inhibited capillary-like tube formation by human umbilical vein endothelial cells (HUVEC) in a concentration-dependent manner. In vivo experiments using a Matrigel plug assay confirmed its efficacy in reducing tumor growth and vascularization .

- Liver Cancer: Z-guggulsterone has also been shown to modulate cell cycle progression in liver cancer cells (Huh7), leading to a significant reduction in colony formation and inducing G0/G1 phase arrest .

Neuroprotective Effects

Z-Guggulsterone has been investigated for its neuroprotective properties, particularly its antidepressant-like effects. Research indicates that it activates the cAMP response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF) signaling pathways, which are crucial for neurogenesis and cognitive function.

Findings

- Animal Studies: Administration of Z-guggulsterone significantly improved memory deficits in mice subjected to chronic unpredictable stress. It reversed behavioral abnormalities associated with depression, such as increased immobility time in forced swimming tests .

- Neurogenesis: The compound was found to enhance hippocampal neurogenesis, suggesting potential applications in treating mood disorders .

Cholesterol Regulation

Z-Guggulsterone plays a role in cholesterol homeostasis by acting as an antagonist of the farnesoid X receptor (FXR). This action leads to increased transcription of bile salt export pump, contributing to lipid metabolism regulation.

Clinical Implications

- Hypolipidemic Effects: Clinical studies have indicated that Z-guggulsterone can effectively lower lipid levels, making it a candidate for managing hyperlipidemia .

Anti-inflammatory Properties

The compound exhibits significant anti-inflammatory effects, which are beneficial in various conditions characterized by inflammation.

Research Insights

- Cytokine Modulation: Z-guggulsterone has been shown to suppress pro-inflammatory cytokines, which could be advantageous in treating inflammatory diseases .

Summary of Applications

属性

分子式 |

C21H28O2 |

|---|---|

分子量 |

312.4 g/mol |

IUPAC 名称 |

(10R,13S)-17-ethylidene-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-3,16-dione |

InChI |

InChI=1S/C21H28O2/c1-4-16-19(23)12-18-15-6-5-13-11-14(22)7-9-20(13,2)17(15)8-10-21(16,18)3/h4,11,15,17-18H,5-10,12H2,1-3H3/t15?,17?,18?,20-,21+/m0/s1 |

InChI 键 |

WDXRGPWQVHZTQJ-BVEOMGIMSA-N |

手性 SMILES |

CC=C1C(=O)CC2[C@@]1(CCC3C2CCC4=CC(=O)CC[C@]34C)C |

规范 SMILES |

CC=C1C(=O)CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |

同义词 |

(E)-guggulsterone (Z)-guggulsterone guggulsterone pregna-4,17-diene-3,16-dione pregna-4,17-diene-3,16-dione, (17E)-isomer pregna-4,17-diene-3,16-dione, (17Z)-isome |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。